molecular formula C14H17N3O4S2 B2797154 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 899976-85-3

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2797154
CAS No.: 899976-85-3
M. Wt: 355.43
InChI Key: OWVBUCOFOFJRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine core, a thioether linkage to an acetamide group, and an N-((tetrahydrofuran-2-yl)methyl) substituent. The sulfone group (1,1-dioxide) enhances polarity and stability, while the tetrahydrofuran-derived side chain may improve solubility and bioavailability.

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c18-13(15-8-10-4-3-7-21-10)9-22-14-16-11-5-1-2-6-12(11)23(19,20)17-14/h1-2,5-6,10H,3-4,7-9H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVBUCOFOFJRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule with potential biological activities. Its unique structure includes a benzo[e][1,2,4]thiadiazine core and various functional groups that may contribute to its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 389.5 g/mol. The presence of the thiadiazine ring and the dioxido group suggests potential for various biological interactions.

PropertyValue
Molecular FormulaC18H19N3O3S
Molecular Weight389.5 g/mol
Structure FeaturesThiadiazine core

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities , including:

  • Antimicrobial Activity : Compounds with similar structures have shown potential in inhibiting microbial growth. The thiadiazine moiety is often associated with antimicrobial properties due to its ability to disrupt cellular processes in pathogens.
  • Anti-inflammatory Properties : The presence of functional groups like the methoxy and thiol groups may contribute to anti-inflammatory effects by inhibiting pro-inflammatory pathways .
  • Anticancer Potential : The structural characteristics of the compound suggest that it may inhibit specific cancer-related pathways, although detailed studies are required to confirm this activity.

The biological activity of this compound could be linked to:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease processes, such as kinases and proteases.
  • Cell Proliferation Modulation : The compound may affect cell cycle regulation in cancer cells, leading to reduced proliferation rates.

Case Studies and Research Findings

Several studies have investigated compounds related to the benzo[e][1,2,4]thiadiazine scaffold. For instance:

  • A study reported that derivatives of thiadiazines exhibited broad-spectrum antimicrobial activity against various bacterial strains .
  • Another research highlighted the anti-inflammatory effects of thiadiazole derivatives in animal models, demonstrating reduced cytokine levels in treated subjects .

Comparative Analysis with Similar Compounds

Comparative studies can provide insight into how this compound stands against other compounds:

Compound NameStructure FeaturesBiological Activity
2-(Thio)ureabenzothiazolesBenzothiazole coreAntimicrobial
5-Fluoro-N-(methoxyphenyl)acetamideFluorine substitutionAnticancer
3-Thio-N-(pyridinyl)acetamidePyridine ringAnti-inflammatory

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure and Sulfone Functionalization

  • Benzo[e]thiadiazine 1,1-dioxide (main compound) vs. Benzothiazine/benzothiazole 1,1-dioxides: and describe compounds with benzothiazine/benzothiazole cores and sulfone groups. Example: 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide () shares the sulfone group but lacks the thiadiazine ring, resulting in distinct electronic and steric profiles.

Thioether Linkage and Acetamide Substituents

  • Thioether-linked acetamides (main compound) vs. Directly attached acetamides: ’s 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide directly links the acetamide to the heterocycle, omitting the thioether bridge. This difference may reduce conformational flexibility compared to the main compound . Example: Compounds in (triazinoquinazoline-thioacetamides) and (thiopyridine-thioacetamides) share the thioether-acetamide motif. Their synthesis yields (53–89%) and melting points (292–306°C) suggest that the main compound’s thioether linkage may similarly facilitate stable crystalline products .

Substituent Effects on Acetamide Nitrogen

  • Tetrahydrofuran-2-ylmethyl group (main compound) vs. Aryl/heteroaryl substituents :
    • ’s N-(4-(tetrahydrofuran-2-yl)phenyl)acetamide demonstrates that tetrahydrofuran-derived substituents enhance hydrophilicity. The main compound’s tetrahydrofuran-methyl group may offer improved solubility over purely aromatic substituents (e.g., thiadiazolyl in or bromophenyl in ) .
    • Example : Compounds in (thiazolotriazole-thioacetamides with morpholine/piperazine substituents) highlight how polar substituents can modulate bioactivity. The main compound’s tetrahydrofuran group may similarly influence target binding .

Key Research Findings

  • Synthesis : The main compound’s benzo[e]thiadiazine core likely requires cyclization of precursors (e.g., via thiocarbamoyl chloride reactions, as in ), while the thioether linkage could be formed via nucleophilic substitution (e.g., ).
  • Physicochemical Properties : The tetrahydrofuran substituent may confer better solubility than aromatic groups (cf. ), though melting points could be lower than thiadiazole-containing analogs ( ).

Q & A

Q. What are the key synthetic challenges and standard protocols for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with functionalization of the benzo[e][1,2,4]thiadiazine core followed by thioether formation and subsequent coupling with the tetrahydrofuran-methyl acetamide moiety. Critical parameters include:

  • Temperature control : Elevated temperatures (60–80°C) for thiolation steps to ensure reactivity without decomposition .
  • Solvent selection : Polar aprotic solvents like DMF or DCM enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product with >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming structure and purity?

  • NMR spectroscopy : 1H and 13C NMR are used to verify the thiadiazine ring, tetrahydrofuran-methyl group, and acetamide linkages via characteristic shifts (e.g., sulfonamide protons at δ 3.1–3.5 ppm, tetrahydrofuran methylene at δ 3.7–4.1 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 438.05) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies byproducts .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to mitigate side reactions during synthesis?

Methodological approach :

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., K2CO3 for deprotonation) to identify optimal conditions .
  • In-situ monitoring : Use FTIR to track thiol intermediate formation and minimize over-oxidation .
  • Scalability : Pilot-scale reactions (1–10 g) with controlled cooling rates reduce exothermic side reactions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies may arise from:

  • Conformational flexibility : Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess dynamic binding modes versus static docking results .
  • Metabolite interference : LC-MS/MS screens for in vitro degradation products that may alter activity .
  • Target selectivity : Radioligand binding assays (e.g., for ion channels) validate specificity against off-target receptors .

Q. How do fluorine or trifluoromethoxy groups in analogs influence physicochemical properties and target binding?

Comparative studies of structural analogs reveal:

Analog Modification Impact
7-Fluoro derivative Fluorine at C7↑ Lipophilicity (LogP +0.5), ↑ Metabolic stability (t1/2 +2.3 h in liver microsomes)
Trifluoromethoxy-phenyl -OCF3 substituent↑ Binding affinity (Ki reduced by 40% for potassium channels)
Chloro-phenyl -Cl substituent↓ Solubility (by 30% in PBS) but ↑ cytotoxicity (IC50 reduced by 50%)

Methodology :

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Crystallography : Resolve X-ray structures of target-ligand complexes to identify halogen bonding interactions .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s solubility and bioavailability?

  • Solubility assays : Perform parallel measurements in biorelevant media (FaSSIF/FeSSIF) versus pure buffers to account for micellar encapsulation .
  • Permeability : Use Caco-2 cell monolayers to differentiate passive diffusion vs. transporter-mediated uptake .
  • Crystallinity : Powder X-ray diffraction (PXRD) identifies amorphous vs. crystalline forms, which affect dissolution rates .

Mechanistic and Functional Studies

Q. What in vitro assays are recommended to elucidate its mechanism of action?

  • Enzyme inhibition : Fluorescence-based assays (e.g., for kinases or proteases) with ATP/NADPH cofactors .
  • Cellular uptake : Confocal microscopy with fluorescently tagged analogs .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.